3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
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Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-17-5-3-2-4-14(17)6-9-20(26)21-12-19-23-22-18-8-7-16(24-25(18)19)15-10-11-28-13-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORJQOQDSQRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target tubulin, a protein that is crucial for cell division.
Mode of Action
Similar compounds have been reported to inhibit microtubule polymerization during cell division, which could potentially be a mode of action for this compound.
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, specifically causing g2/m cell cycle arrest. This suggests that the compound could potentially affect cell cycle regulation pathways.
Result of Action
Similar compounds have been reported to induce apoptosis in cells, suggesting that this compound could potentially have similar effects.
Biological Activity
The compound 3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₆N₄O₂S
- Molecular Weight : 304.36 g/mol
- IUPAC Name : this compound
The presence of the thiophene and triazole moieties suggests potential interactions with various biological targets.
Research indicates that compounds containing both thiophene and triazole structures often exhibit anti-inflammatory and anticancer properties. The proposed mechanism of action for this compound includes:
- Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress .
In Vitro Studies
- COX Inhibition : In vitro assays demonstrated that the compound exhibits moderate inhibitory activity against COX-I and COX-II enzymes with IC50 values ranging from 0.5 to 22.25 µM. Notably, selectivity towards COX-II was observed, which is beneficial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent reduction in cell viability, indicating potential anticancer activity. The IC50 values varied between 10 to 30 µM depending on the cell line tested .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of the compound. Preliminary studies reported:
- Anti-inflammatory Efficacy : Administration of the compound resulted in a significant reduction in paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory properties of a series of related compounds including our target molecule. The results indicated that compounds with similar structural features exhibited up to 64% inhibition of inflammation compared to standard drugs such as Celecoxib .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of triazole derivatives. The compound demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Weight | 304.36 g/mol |
| COX-I IC50 | 0.52 - 22.25 µM |
| COX-II IC50 | 0.11 - 0.78 µM |
| Anti-inflammatory Efficacy | Up to 64% inhibition in vivo |
| Cytotoxicity (HeLa cells) | IC50 = 10 - 30 µM |
Q & A
Basic Research Question
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyphenyl and thiophen-3-yl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C22H20N6O2S) with <2 ppm error .
- HPLC : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- X-ray crystallography (if crystals form): Resolve 3D structure to validate the triazolo-pyridazine core .
How can researchers design assays to evaluate its interaction with biological targets?
Advanced Research Question
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization or luminescence-based readouts .
- Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to calculate IC50 values .
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP, validated by mutagenesis studies .
How should researchers address contradictory bioactivity data across different studies?
Advanced Research Question
Contradictions may arise from:
- Structural analogs : Compare analogs (e.g., thiophen-3-yl vs. pyridin-3-yl substituents) to identify SAR trends .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines .
What strategies improve the compound’s solubility and metabolic stability?
Advanced Research Question
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce ester groups at the methoxyphenyl moiety for hydrolytic activation .
- In vitro ADME : Assess metabolic stability in liver microsomes (human/rat) and identify CYP450 isoforms involved using chemical inhibitors .
How do structural modifications impact its pharmacological activity?
Advanced Research Question
Key SAR insights from analogs:
- Thiophen-3-yl group : Enhances π-π stacking with hydrophobic enzyme pockets compared to pyridin-3-yl .
- Methoxyphenyl moiety : Electron-donating groups improve solubility but may reduce target affinity .
- Propanamide linker : Shortening to acetamide decreases potency, suggesting optimal chain length for target engagement .
What computational methods predict its pharmacokinetic and toxicity profiles?
Advanced Research Question
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and hERG inhibition .
- Toxicity screening : Employ ProTox-II for hepatotoxicity alerts or Ames test simulations .
- Metabolite identification : GLORYx predicts Phase I/II metabolites for targeted LC-MS/MS analysis .
How can researchers elucidate the reaction mechanism of key synthetic steps?
Advanced Research Question
- Kinetic studies : Monitor intermediates via in-situ IR or NMR spectroscopy to identify rate-limiting steps .
- Isotope labeling : Use deuterated reagents (e.g., DMF-d7) to trace proton transfer in cyclization .
- DFT calculations : Gaussian 09 to model transition states and energy barriers for critical steps like triazole formation .
What in vitro models assess its potential off-target effects?
Advanced Research Question
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to quantify IC50 values .
- hERG patch-clamp assays : Evaluate cardiac toxicity risk using HEK293 cells expressing hERG channels .
How can structural data guide the optimization of this compound?
Advanced Research Question
- Co-crystallization : Resolve X-ray structures with target proteins (e.g., EGFR) to identify critical hydrogen bonds (e.g., between propanamide and Lys721) .
- Fragment-based design : Replace thiophen-3-yl with bioisosteres (e.g., benzothiophene) to improve potency .
- Conformational analysis : NMR NOE experiments to determine spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
